N-(2-ethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
Description
N-(2-ethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative characterized by a complex heterocyclic framework. The molecule features a central ethanediamide bridge linking two distinct moieties: a 2-ethylphenyl group and a pyridin-3-yl-substituted tetrahydroisoquinoline system.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(2-ethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-2-19-8-5-6-12-23(19)29-26(32)25(31)28-17-24(21-11-7-14-27-16-21)30-15-13-20-9-3-4-10-22(20)18-30/h3-12,14,16,24H,2,13,15,17-18H2,1H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBDIIATUYOOJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is an attractive drug target in the epigenetic field for the treatment of leukemia and lymphoma.
Mode of Action
Biological Activity
N-(2-ethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. Its molecular formula is C26H28N4O2, with a molecular weight of 428.536 g/mol . This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural components have shown promising results against various cancer cell lines. The compound's mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 1.9 | Induction of apoptosis |
| Compound B | HepG2 (Liver) | 5.4 | Inhibition of cell cycle |
| Compound C | HT-29 (Colon) | 6.5 | Apoptosis and necrosis |
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. For example, certain related compounds exhibited significant antibacterial activity against strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound D | E. faecalis | 40 | 29 |
| Compound E | K. pneumoniae | 50 | 24 |
| Compound F | P. aeruginosa | 45 | 30 |
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in cellular signaling pathways.
- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
A notable case study involved a derivative of the compound tested on human cancer cell lines where it demonstrated significant cytotoxic effects. The study concluded that the compound could serve as a lead for developing new anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to three analogs (Table 1).
Table 1: Comparative Analysis of N-(2-ethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide and Analogs
Key Observations
Positional Isomerism : The target compound and its analog (row 2, Table 1) differ in the substitution pattern of the ethylphenyl group (2- vs. 4-ethylphenyl). Positional isomerism can significantly alter pharmacokinetic properties, such as membrane permeability and metabolic stability, due to steric and electronic effects .
Heterocyclic Core Variations: The 1,2,3,4-tetrahydroisoquinolin-2-yl group in the target compound contrasts with the 3,4-dihydroisoquinolin-2(1H)-yl group in its analog (row 2). The latter has a partially unsaturated ring, which may enhance rigidity and receptor-binding affinity. Replacing tetrahydroisoquinoline with 4-phenylpiperazin-1-yl (E155-0774, row 3) introduces a piperazine ring, a common motif in CNS-targeting drugs (e.g., antipsychotics). This substitution likely modifies solubility and off-target effects .
Functional Group Diversity: The sulfonamide-containing analog (row 4, Table 1) incorporates a 1,3-dioxoisoindolin-2-yl group and a sulfamoyl moiety. 457.58), which may reduce blood-brain barrier penetration .
Hypothetical Structure-Activity Relationships (SAR)
- Tetrahydroisoquinoline vs. Piperazine: The tetrahydroisoquinoline scaffold in the target compound may confer selectivity toward opioid or adrenergic receptors, whereas the piperazine analog (E155-0774) could exhibit affinity for serotonin or dopamine receptors .
- Sulfamoyl vs.
Research Implications
Further studies should prioritize synthesizing the target compound and evaluating its binding affinity, solubility, and metabolic stability relative to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
